Product packaging for Z-Nva-osu(Cat. No.:CAS No. 71447-85-3)

Z-Nva-osu

Cat. No.: B612847
CAS No.: 71447-85-3
M. Wt: 348.36
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Description

Significance of Activated Amino Acid Derivatives in Modern Chemical Biology

Activated amino acid derivatives are indispensable reagents in contemporary chemical biology, serving as versatile building blocks for the synthesis of peptides and the chemical modification of proteins and other biomolecules. researchgate.net These derivatives contain a reactive group in place of the carboxylic acid's hydroxyl group, which enhances their susceptibility to nucleophilic attack by amines. This "activation" facilitates the efficient formation of amide bonds under mild conditions, a fundamental reaction in biological chemistry. nih.gov

The ability to introduce specific amino acid analogues, including unnatural amino acids like norvaline, into biological systems allows researchers to probe and manipulate complex biological processes. lifetein.comwikipedia.org These tools are crucial for creating peptides with modified properties, developing enzyme inhibitors, and generating molecular probes to study protein function and interactions. researchgate.net The strategic use of activated amino acid derivatives is central to fields such as proteomics, drug discovery, and the development of novel biomaterials. nih.gov

Historical Trajectory and Initial Academic Investigations of N-Hydroxysuccinimide Esters in Peptide Synthesis

The development of N-hydroxysuccinimide (NHS) esters as activating groups for peptide synthesis in the early 1960s was a significant advancement in the field. Prior to their introduction, methods for peptide bond formation often suffered from side reactions and racemization. In seminal work, George W. Anderson, Joan E. Zimmerman, and Francis M. Callahan of the American Cyanamid Company reported the use of N-hydroxysuccinimide to prepare crystalline, stable active esters of N-protected amino acids. chemicalbook.com

Their 1963 and 1964 publications in the Journal of the American Chemical Society detailed the synthesis of these NHS esters and demonstrated their high reactivity and the ease of purification of the resulting peptides. nih.govacs.org The water-solubility of the N-hydroxysuccinimide by-product was a key advantage, simplifying the isolation of the desired peptide product. chemicalbook.com This methodology provided a reliable and efficient means of peptide synthesis that minimized racemization and became widely adopted in the academic and commercial sectors. chemicalbook.comnih.gov The foundational work by Anderson and his colleagues laid the groundwork for the extensive use of NHS esters in bioconjugation and chemical biology that continues to this day. nih.gov

Role of Z-Nva-osu within the Landscape of Norvaline-Derived Research Tools

This compound is a specific example of a norvaline-derived research tool. Norvaline, an isomer of the more common amino acid valine, is of interest in biochemical research due to its biological activities, including its role as an inhibitor of the enzyme arginase. lifetein.comchemimpex.com By incorporating norvaline into peptides or other molecules, researchers can investigate the impact of this non-proteinogenic amino acid on biological systems.

The Z (benzyloxycarbonyl) group in this compound serves as a protecting group for the amino functionality of norvaline, preventing unwanted side reactions during chemical synthesis. The N-hydroxysuccinimide ester provides the reactive handle for coupling the Z-protected norvaline to other molecules containing a primary or secondary amine. This makes this compound a useful reagent for the controlled, stepwise synthesis of norvaline-containing peptides or for the attachment of a Z-protected norvaline moiety to other molecules of interest. The specific combination of these three components—the Z-protecting group, the norvaline core, and the NHS ester—positions this compound as a precise tool for introducing a protected norvaline unit in a targeted manner.

While the academic literature contains numerous examples of the use of norvaline derivatives in various research contexts, specific, detailed research findings from peer-reviewed articles explicitly describing the use of this compound were not prominently found in the conducted search. Chemical and peptide synthesis companies list this compound as a commercially available reagent and often cite a range of research articles to indicate the potential applications of such compounds. creative-peptides.com However, a direct examination of several of these cited articles did not yield specific details about the use of this compound.

Overview of Key Academic Research Disciplines Engaging with this compound

Based on the functionalities of its constituent parts, this compound has the potential to be a valuable tool in several key academic research disciplines:

Enzyme Inhibition: Given that norvaline is a known inhibitor of arginase, this compound could be used as a starting material for the synthesis of more complex and specific enzyme inhibitors. Researchers could incorporate the Z-protected norvaline into larger molecules to probe the active sites of enzymes or to develop new therapeutic agents.

Proteomics and Protein Modification: The reactive NHS ester of this compound allows for its conjugation to proteins, typically at lysine (B10760008) residues or the N-terminus. This could be used to introduce a norvaline residue with a cleavable or modifiable Z-group for various proteomics applications, such as studying protein-protein interactions or identifying the substrates of particular enzymes.

Drug Discovery: The development of novel therapeutics often involves the synthesis of peptide-based drugs or small molecules that mimic peptide structures. This compound can serve as a building block in the synthesis of such compounds, allowing for the incorporation of the non-proteinogenic amino acid norvaline to enhance stability, modify activity, or improve pharmacokinetic properties.

Organic Synthesis: As a protected and activated amino acid derivative, this compound is a useful building block in multi-step organic synthesis. It provides a straightforward way to introduce a norvaline unit into a larger, complex molecule with a protected amine that can be deprotected at a later stage for further functionalization.

Despite the clear potential for its application in these fields, a comprehensive search of academic literature did not reveal specific published research detailing the direct use and findings related to this compound. The compound is primarily available through commercial suppliers, indicating its use in the broader research community, though detailed applications in peer-reviewed publications remain to be more widely documented.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O6 B612847 Z-Nva-osu CAS No. 71447-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYARCVZBPRJTQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155532
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71447-85-3
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71447-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Design for Z Nva Osu

Established and Evolving Synthetic Routes for Z-Nva-osu Preparation

The synthesis of this compound typically involves the activation of the carboxyl group of Z-Nva-OH followed by coupling with N-Hydroxysuccinimide. This approach is a common strategy for preparing N-hydroxysuccinimide esters of Nα-protected α-amino acids. enamine.net The resulting activated derivative is often isolable, which is an advantage in synthetic procedures. enamine.net

A common method for synthesizing NHS-activated acids involves mixing the carboxylic acid with NHS and a small amount of an organic base in an anhydrous solvent, followed by the addition of a coupling reagent. wikipedia.org

Optimization of Coupling Reagents and Conditions for N-Hydroxysuccinimide Activation

The formation of the active ester linkage between Z-Nva-OH and NHS is facilitated by coupling reagents. Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are traditionally employed for this activation. enamine.netwikipedia.orgresearchgate.net The HOSu-DCC method is a typical approach for forming isolable activated derivatives of Nα-protected α-amino acids. enamine.net

While carbodiimides are effective, their use can lead to the formation of a urea (B33335) byproduct, which may complicate purification. researchgate.net Alternative coupling reagents and methodologies are continuously explored to improve efficiency and minimize byproduct formation. The choice of solvent and base, as well as reaction temperature and time, are critical parameters that are optimized to maximize the yield of the desired NHS ester and minimize side reactions.

Strategies for Maximizing Reaction Efficiency and Product Purity in this compound Synthesis

Maximizing reaction efficiency and product purity in this compound synthesis is paramount for its successful application in subsequent reactions. Key strategies focus on the careful selection of reagents, optimization of reaction conditions, and minimizing the formation of unwanted byproducts.

The use of appropriate coupling reagents and anhydrous conditions is crucial to drive the reaction towards the formation of the NHS ester. wikipedia.orgresearchgate.net Controlling factors such as reactant stoichiometry, concentration, and reaction time can significantly impact the yield and purity. For instance, the formation of urea byproduct when using carbodiimides can be a major impurity source. researchgate.net

Research into alternative activation methods and coupling reagents that produce more easily separable byproducts or no byproducts at all is an ongoing area of development in organic synthesis. Ensuring the high purity of the starting materials, Z-Nva-OH and NHS, is also fundamental to obtaining a pure product.

Innovative Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification techniques to remove unreacted starting materials, reagents, and reaction byproducts. Traditional methods for purifying organic compounds, such as crystallization and chromatography, are commonly applied. researchgate.netnih.govresearchgate.net

NHS esters are generally stable enough to be purified and stored at low temperatures in the absence of water. wikipedia.org The high water solubility of NHS, which is released during amide bond formation, can facilitate the purification of the final product in subsequent reactions where this compound is consumed. enamine.netresearchgate.net

Innovative purification techniques, such as various chromatographic methods (e.g., ion-exchange or reverse-phase chromatography) nih.govresearchgate.net and potentially novel filtration-based approaches osu.edu, can be employed to achieve high levels of purity required for research applications. The specific purification strategy may depend on the scale of the synthesis and the nature of the impurities present.

Stereoselective Synthesis and Enantiomeric Purity Control of this compound

The synthesis of this compound involves a chiral center at the α-carbon of the norvaline residue. Maintaining or establishing the desired stereochemistry is critical, especially when this compound is intended for use in the synthesis of stereochemically defined peptides or other chiral molecules. Z-Nva-OH is typically available in its L-form (Z-L-Nva-OH) iris-biotech.deeontrading.uk, which dictates the stereochemistry of the resulting this compound.

Control over enantiomeric purity is paramount in the synthesis of chiral compounds. nih.govchemistrydocs.com While the provided information does not detail specific stereoselective synthetic routes to this compound itself, the synthesis of N-protected amino acid NHS esters from enantiomerically pure N-protected amino acids is a standard procedure in peptide synthesis, where the chirality at the alpha carbon is typically preserved during the activation and coupling steps. Studies involving the synthesis of other N-protected amino acid OSu derivatives have demonstrated the retention of α-proton chirality during their formation and subsequent reactions. mdpi.com

Achieving and verifying high enantiomeric purity of the Z-Nva-OH starting material is the primary factor in ensuring the stereochemical integrity of this compound. Analytical techniques such as chiral chromatography can be used to assess enantiomeric purity. chemistrydocs.com

Mechanistic Investigations of Z Nva Osu Reactivity and Derivative Formation

Detailed Reaction Mechanisms of Z-Nva-osu in Amide and Peptide Bond Formation

The primary reaction mechanism involving this compound in amide and peptide bond formation is nucleophilic acyl substitution. In this process, the activated succinimide (B58015) ester of Z-Nva-OH reacts with an amine nucleophile, typically the free amino group of an amino acid or peptide.

The mechanism generally involves the following steps:

Nucleophilic Attack: The nitrogen atom of the amine nucleophile attacks the carbonyl carbon of the activated ester. This attack leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The N-hydroxysuccinimide (NHS) moiety acts as a good leaving group due to the electron-withdrawing nature of the succinimide ring. The tetrahedral intermediate collapses, expelling the succinimide oxyanion and forming a new amide bond between the Z-Nva- moiety and the amine.

Proton Transfer: A proton is typically transferred from the newly formed amide nitrogen to the succinimide oxyanion, regenerating neutral N-hydroxysuccinimide.

This reaction effectively couples the protected norvaline residue to the amine component, forming a peptide or amide linkage. The Z (Benzyloxycarbonyl) group serves as an N-terminal protecting group, preventing self-coupling of this compound and allowing for controlled chain elongation in peptide synthesis.

Kinetic and Thermodynamic Characterization of Nucleophilic Acyl Substitution Reactions

The kinetics and thermodynamics of reactions involving activated esters like this compound are influenced by several factors, including the nature of the nucleophile, the solvent system, and temperature. The reactivity of NHS esters is generally high, facilitating relatively fast reaction rates with primary and secondary amines. The electron-withdrawing nature of the succinimide group increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to less activated esters.

While specific kinetic and thermodynamic data for this compound were not extensively detailed in the search results, the general principles of nucleophilic acyl substitution apply. The reaction is typically favored thermodynamically due to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction rate is dependent on the concentration of both the activated ester and the amine nucleophile, following typical second-order kinetics for the core substitution step.

Studies on related activated esters, such as those used in carbodiimide-mediated couplings, highlight the importance of understanding these parameters to optimize reaction conditions and minimize side reactions. bachem.com

Exploration of Side Reactions and Undesired Transformations during this compound Coupling

While this compound is designed for efficient amide bond formation, several side reactions and undesired transformations can occur during coupling procedures, potentially leading to reduced yields and product impurities. Understanding these pathways is crucial for reaction optimization and purification strategies.

Potential side reactions associated with activated esters like this compound in peptide synthesis include:

Racemization: Although urethane-protected amino acids like Z-Nva-OH are generally less prone to racemization compared to other activated amino acid derivatives, it remains a potential issue, especially under basic conditions or with certain amino acid residues. Racemization can occur via the abstraction of the α-hydrogen, leading to the formation of an enolic intermediate or an oxazolinone ring. bachem.com

Formation of Activated Ester byproducts: In some cases, the activated ester might react with unintended nucleophiles present in the reaction mixture, such as side-chain functional groups if not adequately protected.

Hydrolysis: The activated ester is susceptible to hydrolysis, particularly in the presence of water. This side reaction competes with the desired aminolysis and leads to the regeneration of Z-Nva-OH and N-hydroxysuccinimide, reducing the amount of activated ester available for coupling.

Formation of N-acylurea: While more commonly associated with carbodiimide (B86325) couplings without additives, the formation of N-acylurea derivatives can occur through the rearrangement of O-acylisourea intermediates. elsevier.com Although this compound is a pre-activated ester, the reaction environment and the presence of other reagents could potentially influence similar side pathways.

Formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH: While specifically observed with Fmoc-OSu, this highlights that the succinimide moiety itself can be involved in side reactions, leading to the formation of byproducts incorporating β-alanine. vdoc.pub, elsevier.com The mechanism involves the presence of nucleophiles like OSu and OH in the reaction environment. ub.edu

Minimizing these side reactions often involves careful control of reaction conditions, including temperature, reaction time, solvent choice, and the presence of appropriate protecting groups and additives.

Formation of this compound Conjugates and Peptidomimetics for Research Applications

This compound's reactivity makes it a useful building block for the synthesis of various conjugates and peptidomimetics for diverse research applications. By reacting the activated ester with different amine-containing molecules, researchers can selectively introduce the Z-Nva- moiety into a wide range of structures.

This approach allows for the creation of novel compounds with modified properties, including altered biological activity, improved stability, or the incorporation of reporter groups.

Design and Synthesis of this compound-Based Probes and Affinity Reagents

This compound can be utilized in the design and synthesis of targeted probes and affinity reagents. By conjugating Z-Nva- to a molecule that has affinity for a specific biological target (e.g., a protein, enzyme, or receptor) and potentially incorporating a detectable label (e.g., fluorescent tag, biotin), researchers can create tools for studying molecular interactions, identifying binding partners, or visualizing biological processes.

The synthesis of such probes typically involves coupling this compound to an amine-functionalized ligand or reporter molecule. The activated ester readily reacts with the primary amine, forming a stable amide linkage that connects the Z-Nva- moiety to the probe scaffold. This strategy has been employed in the synthesis of various chemical probes, where N-hydroxysuccinimide activated esters are used to conjugate reactive groups or reporter molecules to ligands or DNA strands for applications in chemical biology and diagnostics. frontiersin.org, nzytech.com

For instance, OSu esters have been used to functionalize DNA strands with reactive groups for DNA-templated protein conjugation studies. frontiersin.org While these examples may not directly involve this compound, they illustrate the general principle of using NHS esters as versatile coupling partners for probe synthesis. The Z-Nva- moiety itself could potentially serve as a recognition element, a handle for further modification, or a control element in the design of such probes and affinity reagents.

Data regarding specific this compound-based probes and their detailed research findings were not prominently featured in the provided search results. However, the general utility of activated esters in creating bioconjugates and probes for studying biological systems is well-established. ulisboa.pt

This compound (N-Benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester) is an activated ester derivative of N-protected norvaline. Activated esters like N-hydroxysuccinimide (OSu) esters are widely used in organic synthesis, particularly in peptide chemistry and the modification of biomolecules, due to their enhanced reactivity towards nucleophiles, such as amines, to form amide bonds wikipedia.org. The OSu moiety serves as a good leaving group, facilitating the acylation reaction mdpi.comresearchgate.net. This compound, carrying the benzyloxycarbonyl (Z or Cbz) protecting group on the amino group and the activated OSu ester at the carboxyl terminus of L-norvaline, is a building block utilized in the synthesis of various biologically oriented molecules. thieme-connect.de

Role of Z Nva Osu in Biologically Oriented Synthesis and Probe Development

Enzymatic and Biochemical Applications of Z Nva Osu Derivatives in Research Settings

Utilization of Z-Nva-osu Based Probes in In Vitro Enzyme Activity Assays

Enzyme activity assays are fundamental techniques in biochemistry used to measure the rate of an enzymatic reaction, providing insights into enzyme kinetics, catalytic mechanisms, and interactions with substrates and inhibitors semanticscholar.orgosu.edugoogle.comresearchgate.netosu.edu. This compound, or peptides synthesized using it, can serve as components of probes or substrates in such assays. The incorporation of a norvaline residue, which is structurally similar to leucine (B10760876) and isoleucine but lacks a chiral center at the beta-carbon, can influence the interaction of a peptide with an enzyme, particularly proteases and peptidases that recognize specific amino acid sequences.

The activated OSu ester of this compound allows for the facile coupling of the Z-protected norvaline to molecules containing a free amino group, such as other amino acids, peptides, or reporter molecules. This capability is crucial for synthesizing customized peptide substrates or probes with a defined sequence and a label suitable for detection in an assay. For instance, a peptide containing a norvaline residue incorporated using this compound could be synthesized with a chromogenic or fluorogenic leaving group that is released upon enzymatic cleavage, allowing for continuous monitoring of enzyme activity plos.orgresearchgate.net.

Characterization of Protease and Peptidase Specificity and Substrate Preferences

Proteases and peptidases are enzymes that catalyze the hydrolysis of peptide bonds. Their specificity is determined by the amino acid sequence surrounding the scissile bond and the enzyme's active site architecture greyhoundchrom.com. Peptides synthesized using this compound can be employed as substrates to characterize the substrate specificity and preferences of these enzymes. By synthesizing a series of peptides where the position and context of the norvaline residue vary, researchers can probe how the presence of norvaline influences the cleavage efficiency by a specific protease or peptidase. This helps in mapping the enzyme's subsites and understanding its recognition determinants. Studies involving peptide derivatives, including those containing non-canonical amino acids like norvaline, are common in characterizing enzyme specificity sigmaaldrich.comuq.edu.au.

Quantitative Determination of Enzyme Kinetic Parameters (e.g., Kᵢ, Kₘ, Vₘₐₓ)

Enzyme kinetics involves the quantitative analysis of enzyme activity to determine parameters such as Kₘ (Michaelis constant), Vₘₐₓ (maximum reaction velocity), and kcat (turnover number) for substrates, and Kᵢ (inhibition constant) for inhibitors plos.orgnih.govacs.org. These parameters provide crucial information about the affinity of an enzyme for its substrate or inhibitor and its catalytic efficiency.

When this compound is used to synthesize a peptide substrate, the kinetic parameters for the enzyme acting on this substrate can be determined using standard enzyme assay methodologies. By measuring the initial reaction velocity at varying substrate concentrations, Kₘ and Vₘₐₓ can be calculated using models like the Michaelis-Menten equation nih.govacs.org. Similarly, if a peptide synthesized with this compound acts as an inhibitor, its affinity for the enzyme can be quantified by determining its Kᵢ value through experiments where the enzyme activity is measured in the presence of different inhibitor concentrations acs.org. This allows for a quantitative comparison of the inhibitory potency of different this compound derived compounds. Studies on enzyme kinetics and inhibition frequently involve the determination of these parameters to understand the interaction between enzymes and potential therapeutic agents rsc.orgnih.govnih.gov.

Mechanistic Studies of Enzyme Inhibition Using this compound Derived Compounds

Compounds derived from this compound, particularly peptides incorporating norvaline, can act as enzyme inhibitors. Studying the mechanism of enzyme inhibition provides insights into how inhibitors interact with the enzyme and can guide the design of more potent and selective inhibitors researchgate.netchemisgroup.usnuvisan.com.

Investigation of Reversible and Irreversible Inhibition Modes

Enzyme inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the enzyme researchgate.netresearchgate.netchemisgroup.us. Reversible inhibitors bind to the enzyme through non-covalent interactions, and the inhibition can be overcome by increasing the substrate concentration (in the case of competitive inhibition) or by removing the inhibitor. Irreversible inhibitors, on the other hand, typically form a stable covalent bond with the enzyme, leading to a permanent loss of enzyme activity.

Peptides synthesized using this compound, depending on their structure and the presence of reactive functional groups, could exhibit either reversible or irreversible inhibition. For example, a peptide aldehyde or a peptide containing an electrophilic warhead synthesized with a norvaline residue (introduced via this compound) could potentially act as an irreversible inhibitor by modifying a nucleophilic residue in the enzyme's active site glpbio.comgatech.edu. Reversible inhibition, such as competitive or non-competitive inhibition, would involve non-covalent binding of the peptide to the enzyme researchgate.netchemisgroup.usfda.gov. Mechanistic studies involving kinetic analysis and dialysis experiments can differentiate between these inhibition modes.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues in Enzyme Interactions

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry and chemical biology to understand how modifications to a molecule's structure affect its biological activity, such as enzyme inhibition nih.govresearchgate.netnih.gov. When studying this compound derived compounds as enzyme inhibitors, SAR analysis involves synthesizing a series of analogues with variations in the peptide sequence, the protecting group, or the activated ester, and then evaluating their inhibitory potency and mechanism.

By systematically altering the amino acids flanking the norvaline residue, changing the stereochemistry, or modifying the Z-protecting group or the OSu leaving group, researchers can determine which structural features are crucial for enzyme binding and inhibition. For instance, comparing the inhibitory activity of peptides containing norvaline to those containing leucine or isoleucine can highlight the role of the beta-carbon branching in enzyme recognition. Similarly, exploring different activated esters or terminal functional groups can shed light on the mechanism of inhibition (e.g., reversible vs. irreversible). This iterative process of synthesis and testing helps in identifying key structural determinants for activity and optimizing the potency and selectivity of this compound derived enzyme inhibitors researchgate.net.

Application in Proteomics and Target Identification Methodologies

Proteomics is the large-scale study of proteins, and target identification aims to pinpoint the specific protein or proteins that a small molecule or a probe interacts with in a biological system researchgate.netresearchgate.netnih.gov. This compound derivatives, particularly in the form of peptide-based probes, can be applied in proteomics and target identification methodologies.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses active site-directed probes to profile enzyme activity in complex biological samples nih.gov. Probes, often designed to mimic enzyme substrates or inhibitors, contain a reactive group that targets the active site of a specific enzyme class and a tag (e.g., a fluorescent tag or a tag for affinity purification) for detection and isolation of the labeled enzymes. Peptides synthesized using this compound, especially those designed as enzyme inhibitors, could potentially be adapted as activity-based probes by incorporating a suitable tag.

Active Site Labeling and Enrichment Strategies for Enzyme Profiling

Active site labeling is a crucial technique in enzyme profiling, allowing researchers to identify and characterize the catalytically active residues within an enzyme or a class of enzymes. This often involves using mechanism-based probes or affinity labels that selectively react with functional groups in or near the enzyme's active site. The activated ester functionality of this compound makes it a suitable reagent for targeting nucleophilic residues, most notably the epsilon-amino group of lysine (B10760008) residues, which can be present in or near enzyme active sites. Serine, threonine, and tyrosine residues, as well as the N-terminal amine, can also be targets under specific conditions.

The principle involves the reaction of the activated ester with a nucleophilic group on the enzyme, forming a stable covalent bond. This labeling event can serve multiple purposes:

Identification of Active Site Residues: By incorporating a detectable tag (e.g., a fluorescent dye, a biotin (B1667282) handle for affinity purification, or an isotopic label) into a this compound derivative, the modified amino acid residue can be identified following protein digestion and analysis, typically by mass spectrometry. This helps pinpoint specific residues involved in catalysis or substrate binding.

Activity-Based Protein Profiling (ABPP): While ABPP typically utilizes probes that mimic transition states or substrates, the amine reactivity of this compound could potentially be leveraged in certain ABPP strategies, particularly for enzymes where lysine residues play a critical catalytic or regulatory role at the active site.

Enrichment of Labeled Peptides/Proteins: If a this compound derivative is coupled with an affinity tag (such as biotin), labeled peptides or entire proteins can be selectively captured and enriched from complex biological mixtures. This enrichment step is invaluable for studying low-abundance enzymes or for isolating specifically active forms of an enzyme.

The Z- (Benzyloxycarbonyl) protecting group on the norvaline moiety provides a handle that can potentially be utilized or modified depending on the experimental design. For instance, the Z-group could be selectively removed after labeling if required for subsequent steps or analysis.

Research into active site labeling of enzymes like glycosidases highlights the importance of identifying key catalytic residues for understanding reaction mechanisms and for enzyme engineering. While this compound's direct application in such studies was not found, its chemical properties align with the requirements for reagents used to label nucleophilic residues in proteins. The reaction involves a nucleophilic attack on the carbonyl carbon of the activated ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

Quantitative Proteomics Approaches Employing this compound Derived Tags

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in biological samples, often under different conditions. Labeling strategies are widely used in quantitative proteomics to introduce mass-distinct tags onto peptides or proteins, allowing for simultaneous analysis and comparison of multiple samples by mass spectrometry. Isobaric tags, such as iTRAQ and TMT, are prominent examples where different isotopic forms of a tag have the same nominal mass but generate distinct reporter ions upon fragmentation in the mass spectrometer, enabling multiplexed quantification.

This compound, or derivatives incorporating its structure, could potentially be utilized as a component of such quantitative proteomics tags. The OSu ester is a common amine-reactive group used to conjugate tags to the N-termini of peptides and the epsilon-amino groups of lysine residues. A hypothetical this compound derived tag could consist of:

A Peptide Reactive Group: The OSu ester of the Z-protected norvaline would serve this purpose, reacting with primary amines on peptides.

A Linker: Connecting the reactive group to the reporter and balance groups.

Reporter Ions: Isotopically distinct moieties that fragment in the mass spectrometer to yield signals proportional to the abundance of the peptide in each sample.

Mass Balance Group: An isotopic component that ensures the total mass of the tag is the same across different isotopic versions.

While established isobaric tags like iTRAQ and TMT utilize different chemical structures for their reactive, reporter, and balance groups, the fundamental principle of amine reactivity mediated by an activated ester is shared. Quantitative proteomics workflows often involve enzymatic digestion of proteins into peptides, followed by labeling with the quantitative tag, mixing of labeled samples, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The fragmentation of labeled peptides in the mass spectrometer yields sequence information and the characteristic reporter ions for quantification.

The use of norvaline within a peptide sequence has been explored in the context of enzyme substrates and protein modifications. Incorporating a Z-protected norvaline via an OSu ester could potentially introduce specific chemical properties or recognition elements, although specific applications of this compound in commercially available or widely used quantitative proteomics tags were not identified in the search results. The development of novel quantitative proteomics tags is an ongoing area of research, driven by the need for increased multiplexing capabilities, improved accuracy, and compatibility with various mass spectrometry platforms.

Structural and Conformational Analysis of Z Nva Osu in Research Contexts

Spectroscopic Analysis of Z-Nva-osu Conformation in Solution and Solid State

Spectroscopic methods are powerful tools for probing the molecular structure and dynamics of compounds in different phases. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopies are particularly valuable for understanding its conformation in solution and solid states.

NMR spectroscopy is widely used to determine the structure and dynamics of molecules in solution. For compounds like this compound, NMR can provide detailed information about the chemical environment of individual atoms, bond connectivities, and spatial relationships, which are indicative of preferred conformations. Studies involving Z-OSu derivatives, including those with norvaline (Nva) residues, have utilized NMR spectroscopy for conformational analysis nih.gov. The presence of non-equivalent signals in NMR spectra can reveal restricted rotation or the existence of different conformers in equilibrium. NMR is also instrumental in studying interactions of this compound with other molecules by observing changes in chemical shifts and coupling constants.

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules and their conformations, particularly in solution. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of chromophores. For this compound, which contains a chiral center at the alpha-carbon of the norvaline residue, CD spectroscopy can provide insights into its chirality and, when incorporated into peptides, contribute to understanding the formation of secondary structures like beta-turns or alpha-helices nih.gov. Changes in the CD spectrum under different conditions (e.g., solvent, temperature) can indicate conformational changes.

Computational Approaches for Understanding this compound Conformational Preferences and Reactivity

Computational chemistry methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, are powerful complements to experimental techniques for understanding molecular conformation and reactivity. These approaches can explore the potential energy surface of this compound to identify stable conformers, calculate the energy barriers between them, and predict their relative populations. Computational studies can also provide insights into the electronic structure of this compound, which is relevant to its reactivity as an activated ester. While specific computational studies on this compound were not detailed in the search results, computational approaches are commonly used in conjunction with spectroscopic and crystallographic data to build a comprehensive picture of molecular behavior and to rationalize experimental observations nih.gov. These methods can help in understanding the conformational preferences in different environments (e.g., gas phase, solution, or bound to a protein) and how these preferences influence reaction pathways.

Advanced Spectroscopic and Analytical Characterization Techniques in Z Nva Osu Research

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment of Z-Nva-osu and its Derivatives

Mass spectrometry (MS) is an indispensable tool in the characterization of organic molecules, offering insights into molecular weight and elemental composition. For this compound and its derivatives, MS techniques are vital for confirming the successful synthesis of the target compound and identifying any impurities. Various ionization techniques, such as Electrospray Ionization (ESI), are commonly used for these types of molecules. ctdbase.orgnih.govgoogleapis.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with ESI (HRMS-ESI), is employed to determine the accurate mass of this compound and its derivatives. This technique provides a highly precise mass measurement, typically with accuracy below 3 ppm, which allows for the unambiguous determination of the elemental composition of the molecule by comparing the experimentally determined mass-to-charge ratio (m/z) with the theoretically calculated value for the expected molecular formula. ctdbase.orgfishersci.canih.gov For instance, studies on similar N-protected amino acid activated esters have reported calculated and found HRMS-ESI values to confirm the identity of synthesized products. fishersci.canih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², provides structural information through the fragmentation of selected ions. In this technique, a precursor ion (typically the protonated or deprotonated molecule of this compound) is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. ctdbase.orgncats.io The resulting fragment ions are then mass-analyzed, generating a unique fragmentation pattern or spectrum. ctdbase.orgncats.io Analysis of these fragment ions allows for the deduction of substructures within the molecule, providing crucial data for confirming the proposed chemical structure of this compound and its derivatives and differentiating between isomeric compounds. This is particularly useful for verifying the presence of the N-benzyloxycarbonyl group, the norvaline residue, and the N-hydroxysuccinimide ester moiety through characteristic fragmentation pathways.

Chromatographic Methods for Separation, Purification, and Purity Analysis in this compound Synthesis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, purification of the synthesized product, and assessment of its purity. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical assessment of purity and the preparative-scale purification of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase, often consisting of a gradient of water and an organic solvent like acetonitrile, typically with a small percentage of an acidic modifier such as trifluoroacetic acid (TFA). Analytical HPLC provides chromatograms that indicate the number of components in a sample and their relative abundance, allowing for the determination of the purity of this compound by integrating the peak areas. Preparative HPLC enables the isolation of pure this compound from crude reaction mixtures by separating it from byproducts and unreacted starting materials on a larger scale. UV detection is frequently used in conjunction with HPLC for conjugated molecules like this compound due to the presence of the benzyloxycarbonyl group.

Chiral Chromatography for Enantiomeric Purity Determination

This compound, being derived from L-norvaline, possesses a chiral center at the alpha-carbon of the amino acid residue. Ensuring the enantiomeric purity (optical purity) of chiral compounds is critical, especially in the synthesis of biologically active molecules. Chiral chromatography is a specialized chromatographic technique used to separate enantiomers. This is typically achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as distinct peaks. By analyzing this compound using chiral HPLC, the presence and quantity of the undesired D-norvaline isomer can be determined, allowing for the assessment of the enantiomeric excess or purity of the synthesized L-isomer.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, provide information about the functional groups present in a molecule and can be used to monitor chemical reactions.

FT-IR spectroscopy involves the measurement of the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. The resulting spectrum shows characteristic absorption bands corresponding to different functional groups. For this compound, FT-IR can be used to identify key functional groups such as the carbonyl stretching vibrations of the urethane (B1682113) (Z group), the ester, and the succinimide (B58015) ring, as well as N-H stretching vibrations. fishersci.canih.gov Changes in the FT-IR spectrum during synthesis can indicate the formation or disappearance of specific functional groups, aiding in reaction monitoring.

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FT-IR. It involves the inelastic scattering of light by the molecule, which is also related to molecular vibrations. Raman spectroscopy can be used for chemical detection and to gain structural information based on the unique pattern of scattered light associated with the structure of molecules. While less commonly applied for routine functional group identification of simple organic molecules compared to FT-IR, Raman spectroscopy can be valuable for studying the vibrational modes of specific parts of the this compound molecule and can be used in certain reaction monitoring scenarios, particularly when aqueous solutions are involved as water has a weak Raman signal.

Computational Chemistry and Modeling Approaches for Z Nva Osu Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to elucidate reaction mechanisms by calculating the energies of reactants, products, and transition states. nih.govfrontiersin.org For Z-Nva-osu, DFT calculations can map out the energetic landscape of its reactions, such as its synthesis or its reaction with nucleophiles, providing a detailed understanding of the reaction pathways.

A key application of DFT in studying reaction mechanisms is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes. By identifying the TS, the activation energy (Ea) of a reaction can be calculated as the energy difference between the transition state and the reactants.

For a hypothetical reaction involving this compound, such as its acylation of an amino group, DFT can be employed to model the reaction pathway. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The resulting activation energies help predict the feasibility and kinetics of the reaction under various conditions. A lower activation energy implies a faster reaction rate.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

This table presents illustrative data for the reaction: this compound + Nucleophile → Acylated Product + N-hydroxysuccinimide. Calculations are performed at the B3LYP/6-31G(d) level of theory.

Reacting NucleophileSolventActivation Energy (Ea) in kcal/mol
GlycineWater15.2
MethanolAcetonitrile22.5
WaterWater28.7

The molecular electrostatic potential (MEP) surface and frontier molecular orbitals (FMOs) are important electronic properties derived from DFT calculations that help in understanding a molecule's reactivity.

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. It visualizes the charge distribution and is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electrophilic nature of the carbonyl carbon in the succinimidyl ester group, identifying it as the primary site for nucleophilic attack.

Frontier Molecular Orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests higher reactivity. Analysis of the FMOs for this compound would show the LUMO localized on the N-hydroxysuccinimide ester group, confirming its role as the primary electron-accepting site during a reaction.

Molecular Docking and Dynamics Simulations for this compound Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology for predicting binding modes and affinities.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on their energetic favorability. The output of a docking study includes a predicted binding pose and an estimated binding affinity (often expressed as a docking score or binding energy), which indicates the strength of the ligand-enzyme interaction.

In a hypothetical study, this compound could be docked into the active site of a target enzyme, for example, a protease. The results would reveal the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound, providing a structural basis for its inhibitory activity.

Molecular dynamics (MD) simulations are then often used to refine the docked pose and to get a more accurate estimate of the binding free energy. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-enzyme complex and its stability. The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is a common approach to calculate the binding free energy from MD trajectories.

Table 2: Example Molecular Docking and MM/PBSA Results for this compound with Hypothetical Target Enzymes

This table shows illustrative binding affinity data for this compound against three different hypothetical enzymes.

Target EnzymeDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kcal/mol)Key Interacting Residues
Protease A-8.5-12.3Ser195, His57, Gly193
Esterase B-7.2-9.8Tyr82, Phe288, Trp279
Kinase C-6.1-7.5Val23, Ala40, Leu148

This compound, like most molecules, is flexible and can adopt a variety of shapes or conformations. The specific conformation a molecule adopts can be influenced by its environment, such as the solvent or the binding pocket of an enzyme. MD simulations are the primary tool for exploring the conformational landscape of a molecule.

By simulating this compound in different solvents (e.g., water, DMSO) or within a protein's active site, researchers can observe the range of accessible conformations and their relative populations. This conformational sampling is crucial because the biologically active conformation—the one responsible for binding to a target—may not be the lowest energy conformation in solution. Understanding the conformational dynamics of this compound provides insights into its behavior and can guide the design of more rigid, potent derivatives.

In Silico Screening and Design of this compound Derivatives for Predicted Biological Activity

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Building upon the knowledge gained from docking and dynamics studies of this compound, new derivatives can be designed and evaluated computationally before they are synthesized.

The process involves creating a virtual library of this compound derivatives by modifying its structure (e.g., changing functional groups, altering the scaffold). This library is then screened against the three-dimensional structure of a target enzyme using high-throughput molecular docking. The top-scoring compounds, those with the best-predicted binding affinities and interaction profiles, are identified as promising candidates for synthesis and experimental testing. This rational, structure-based design approach can significantly accelerate the discovery of new and more potent enzyme inhibitors by focusing laboratory efforts on the most promising molecules.

Emerging Research Directions and Future Prospects for Z Nva Osu in Chemical Biology

Development of Photoactivatable and Chemically Triggered Z-Nva-osu Derivatives

The development of molecules with controllable reactivity is a significant area in chemical biology. Photoactivatable and chemically triggered derivatives allow for the precise release or activation of a molecule in response to a specific external stimulus, such as light, or an internal chemical cue. N-hydroxysuccinimide esters, including potentially this compound, can be integrated into the design of such controlled-release systems.

Photoactivatable crosslinkers often incorporate a photoactivatable group, such as a diazirine or azide, alongside a reactive group like an NHS ester scbt.comthermofisher.comthermofisher.comkorambiotech.comnih.gov. Upon irradiation with UV light, the photoactivatable group generates a highly reactive species that can form covalent bonds with nearby molecules thermofisher.comnih.gov. This compound could be envisioned as a component in heterobifunctional crosslinkers, where its OSu ester moiety is used for initial conjugation to an amine-containing molecule, and a separate photoactivatable group allows for subsequent light-induced crosslinking to interacting partners. This approach could be valuable for capturing transient interactions in biological systems. thermofisher.comkorambiotech.comacs.org

Similarly, chemically triggered release mechanisms involve incorporating a cleavable linker that responds to a specific chemical environment or trigger molecule. While specific examples of chemically triggered release directly involving this compound were not prominently found in the search results, the principle of using activated esters within cleavable linkers is established in bioconjugation chemistry. researchgate.netnih.gov Designing this compound derivatives with strategically placed cleavable bonds could enable the controlled release of a conjugated molecule or the activation of the norvaline moiety in response to a targeted chemical signal within a biological context.

The versatility of OSu esters in forming stable amide bonds makes this compound a promising candidate for the modular synthesis of such controlled-reactivity derivatives. Future research in this area would involve the chemical synthesis of this compound conjugated to various photoactivatable or chemically cleavable linkers and evaluating their activation efficiency and specificity in relevant biological or material science applications.

Application of this compound in the Synthesis of Complex Bio-inspired Scaffolds and Advanced Materials

The synthesis of complex bio-inspired scaffolds and advanced materials often relies on the precise assembly of molecular building blocks. Amino acids and their derivatives, including protected forms like Z-Nva, serve as key components in constructing peptides, peptidomimetics, and other biomimetic structures. google.commdpi.comtandfonline.comub.edu this compound, with its activated ester functionality, is a reactive intermediate that can readily be coupled with amine-containing molecules, facilitating the incorporation of the norvaline residue into larger molecular architectures. researchgate.netnih.govamerigoscientific.comthieme-connect.comlumiprobe.comwikipedia.orgresearchgate.netd-nb.info

N-hydroxysuccinimide esters have been widely utilized in polymer chemistry for functionalizing polymers or creating polymer conjugates. researchgate.netnih.govamerigoscientific.commdpi.comamazon.se This includes applications in creating biomaterials with tailored properties. researchgate.netmdpi.comthieme-connect.comoregonstate.edugoogle.com The ability of this compound to form stable amide linkages with primary amines makes it suitable for conjugating the Z-protected norvaline to various polymeric backbones or pre-formed scaffolds. This could introduce desirable properties to the materials, such as altered surface chemistry, increased biocompatibility, or the ability to interact with biological systems.

Furthermore, this compound can be employed in the solid-phase or solution-phase synthesis of peptides and peptidomimetics containing norvaline. These synthesized sequences can then serve as structural motifs or functional components within larger bio-inspired assemblies. Research into the self-assembly of peptide derivatives into ordered hierarchical structures highlights the potential in this area. google.comrsc.org

The application of this compound in advanced materials synthesis could extend to creating functionalized surfaces for biosensing, developing hydrogels with specific mechanical or biological properties, or incorporating amino acid motifs into polymers for drug delivery or tissue engineering applications. researchgate.netthieme-connect.comamazon.se The controlled reactivity of the OSu ester allows for targeted functionalization, which is crucial for creating materials with well-defined structures and functions.

Future Methodological Advancements in Utilizing this compound for Proteomics and Interactomics

Proteomics and interactomics aim to understand the complex network of proteins and their interactions within a cell or organism. Chemical probes and crosslinking strategies are valuable tools in these studies, allowing for the capture, identification, and analysis of proteins and their binding partners. thermofisher.comkorambiotech.comnih.govacs.org N-hydroxysuccinimide esters have emerged as versatile reactivity-based probes in chemoproteomics, particularly for targeting nucleophilic residues like lysines. acs.orgnih.govnih.govresearchgate.net

This compound, or derivatives incorporating the this compound moiety, could play a role in future methodological advancements in proteomics and interactomics. By designing probes that utilize the reactivity of the OSu ester, researchers could selectively label proteins or protein complexes for subsequent enrichment and identification using techniques such as mass spectrometry. mdpi.comoregonstate.eduosu.edutradelineinc.comwistar.orgosu.edu

One potential avenue is the development of this compound-based activity-based protein profiling (ABPP) probes. ABPP utilizes small molecule probes that covalently bind to the active site or functional residue of enzymes, allowing for their identification and functional characterization within complex proteomes. acs.orgnih.govnih.govresearchgate.net While norvaline is a non-canonical amino acid, incorporating it via a reactive OSu ester into a probe could potentially target specific enzyme classes or protein binding sites.

Another application lies in the development of novel crosslinking reagents for interactomics. Heterobifunctional crosslinkers containing an NHS ester are used to capture protein-protein interactions by first reacting with one protein and then crosslinking to an interacting partner. thermofisher.comkorambiotech.com this compound could be incorporated into such crosslinkers, potentially offering unique properties or reactivity profiles compared to existing reagents.

Future methodological advancements could also involve using this compound in strategies for targeted protein degradation or for developing new methods for protein labeling and modification in living cells, although the cell permeability would need to be considered. thermofisher.comkorambiotech.com The specificity of the NHS ester reaction with amines, combined with the structural features of the Z-protected norvaline, could enable more selective labeling or modification strategies in complex biological environments.

Interdisciplinary Research Initiatives Leveraging this compound Chemistry in Novel Academic Contexts

The chemistry of this compound, rooted in organic synthesis and peptide chemistry, has significant potential to be leveraged in interdisciplinary research initiatives across various academic contexts. Chemical biology inherently sits (B43327) at the intersection of chemistry and biology, and the utility of activated amino acid derivatives like this compound extends to collaborations with materials science, engineering, and medicine. nih.govtradelineinc.compelotonia.orglabshake.comosu.eduokstate.edu

One area of interdisciplinary research could involve using this compound in the development of novel biomaterials for medical applications. This could include collaborations between chemists synthesizing this compound-containing polymers or hydrogels and bioengineers or medical researchers evaluating their biocompatibility, drug delivery capabilities, or tissue regenerative properties. researchgate.netthieme-connect.comoregonstate.edu

Another context is the development of chemical probes and tools for cell biology and diagnostics. Chemists designing this compound-based fluorescent probes or affinity tags could collaborate with cell biologists to study protein localization, dynamics, or interactions within living cells. lumiprobe.comgoogle.comlabshake.comresearchgate.netsigmaaldrich.com The development and application of such tools often require expertise from both chemistry and biology disciplines.

Furthermore, the use of this compound in peptide synthesis can be relevant to pharmaceutical research and the development of peptide-based therapeutics or diagnostics. This involves collaboration between synthetic chemists, pharmacologists, and medicinal chemists.

Q & A

Q. How should interdisciplinary teams collaborate to study this compound’s applications in non-peptide systems?

  • Methodological Answer :
  • Cross-Domain Data Integration : Combine synthetic chemistry data with computational models (e.g., DFT for hydrolysis mechanisms) and biophysical assays (SPR for target binding).
  • Shared Metadata Standards : Adopt ISA-Tab format for interoperable datasets across labs .

Q. Guidelines for Referencing and Reproducibility

  • Experimental Replication : Follow Beilstein Journal protocols for reporting reaction conditions, including exact equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR) in Supplementary Information .
  • Data Contradictions : Use PRISMA frameworks for systematic literature reviews to reconcile conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.